(Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide

Wormlike Micelles Rheology Modifiers Enhanced Oil Recovery

(Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide (CAS 94231-26-2) is a symmetrical, dicationic bolaform surfactant belonging to the bis-quaternary ammonium class. Its molecular architecture features two ethyldimethylammonium head groups bridged by a rigid, hydrophobic dodecane-1,12-diyl spacer (C12), with bromide as the counterion.

Molecular Formula C20H46Br2N2
Molecular Weight 474.4 g/mol
CAS No. 94231-26-2
Cat. No. B12665785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide
CAS94231-26-2
Molecular FormulaC20H46Br2N2
Molecular Weight474.4 g/mol
Structural Identifiers
SMILESCC[N+](C)(C)CCCCCCCCCCCC[N+](C)(C)CC.[Br-].[Br-]
InChIInChI=1S/C20H46N2.2BrH/c1-7-21(3,4)19-17-15-13-11-9-10-12-14-16-18-20-22(5,6)8-2;;/h7-20H2,1-6H3;2*1H/q+2;;/p-2
InChIKeyZLEDIFJIFPEVLV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (Dodecane-1,12-diylbis(ethyldimethylammonium)) Dibromide (CAS 94231-26-2): A C12-Spaced Bolaform Surfactant


(Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide (CAS 94231-26-2) is a symmetrical, dicationic bolaform surfactant belonging to the bis-quaternary ammonium class [1]. Its molecular architecture features two ethyldimethylammonium head groups bridged by a rigid, hydrophobic dodecane-1,12-diyl spacer (C12), with bromide as the counterion . This compound is distinguished from conventional single-headed quaternary ammonium surfactants by its dimeric structure, which fundamentally alters its self-assembly, surface activity, and counterion binding behavior [2]. It is primarily investigated for its ability to modulate interfacial properties and induce viscoelastic wormlike micelle formation in mixed surfactant systems [3].

Why (Dodecane-1,12-diylbis(ethyldimethylammonium)) Dibromide Cannot Be Substituted by Shorter-Spacer or Mono-Cationic Analogs


Generic substitution across the bis-quaternary ammonium surfactant class is not scientifically valid due to the extreme sensitivity of self-assembly and rheological performance to spacer length and head group chemistry. For (dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide, the C12 spacer imparts a specific molecular 'rigidity' that is absent in shorter-chain analogs like the ethanediyl (C2) variant Bola2Et [1]. This rigidity directly controls the transition from spherical micelles to entangled wormlike micelles, a property critical in industrial thickening applications [2]. Furthermore, the mixed ethyl/methyl head group composition dictates a unique degree of counterion dissociation and hydrogen-bonding capability compared to symmetric trimethylammonium head groups, as demonstrated in comparative conductometric studies on related C12-alkyl chain surfactants [3]. Simply substituting the bromide counterion for chloride (CAS 94231-27-3) will also alter the Hofmeister effect, changing micelle morphology and the Krafft temperature [4].

Quantitative Differentiation Evidence for (Dodecane-1,12-diylbis(ethyldimethylammonium)) Dibromide Against Closest Analogs


Superior Viscoelasticity Induction vs. Shorter Bolaform Ethylammonium Counterions

The C12 spacer in (dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide is a critical determinant of solution viscoelasticity. In mixed systems with sodium hexadecyl sulfate (SHS), bolaform counterions with longer, more hydrophobic spacers induce a transition from low-viscosity Newtonian fluids to highly viscoelastic wormlike micelle networks. While the C2-spaced ethanediyl-α,ω-bis(ethyldimethylammonium bromide) (Bola2Et) yields a zero-shear viscosity (η0) of approximately 0.1 Pa·s at a 1:1 molar ratio, bolaforms with longer spacers (C4 and above) are reported to increase η0 by over three orders of magnitude, reaching values >100 Pa·s [1]. The C12 analog is predicted to maximize this effect due to its optimal hydrophobicity, generating a robust, shear-thinning viscoelastic network essential for hydraulic fracturing fluids and home care product thickening [2]. This is a class-level inference based on the spacer-length dependent rheological behavior of bolaform counterions.

Wormlike Micelles Rheology Modifiers Enhanced Oil Recovery

Reduced Critical Micelle Concentration (CMC) vs. Mono-Cationic Dodecyl Analogs

The dimeric 'bolaform' or 'gemini' architecture of (dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide results in a significantly lower critical micelle concentration (CMC) compared to its mono-cationic building block, dodecylethyldimethylammonium bromide (DEDMAB). Conductometric studies on C12-alkyl chain surfactants establish that DEDMAB has a CMC of approximately 15.5 mmol·L⁻¹ at 25°C [1]. In contrast, gemini surfactants with a dodecane spacer and ethyldiethylammonium head groups exhibit CMC values in the range of 0.1–1.0 mmol·L⁻¹, representing a 15-fold to 150-fold increase in surface activity [2]. This dramatic reduction, attributable to the covalent linkage of two amphiphilic moieties, means far less material is required to achieve equivalent surface tension reduction, offering a direct procurement advantage in terms of cost-per-formance and reduced environmental loading.

Surfactant Efficiency Formulation Cost Environmental Profile

Distinct Spacer-Mediated Counterion Binding vs. Trimethylammonium Head Group Analogs

The degree of counterion binding (β) during micellization is a key thermodynamic parameter governing micelle stability and surface potential. For the related bolaform salt propanediyl-α,ω-bis(trimethylammonium bromide) (Bola4), β is reported as 0.78 in water [1]. For ethyldimethylammonium-based head groups on similar architectures, the ethyl substituent sterically hinders counterion association, lowering β to approximately 0.65-0.70 [2]. This 10-15% reduction in counterion binding means the target compound will form micelles with a higher effective charge density, leading to stronger electrostatic repulsion and a greater tolerance to dilution or temperature fluctuations before phase separation. The C12 spacer further stabilizes this effect compared to short spacer analogs by providing a hydrophobic anchor that resists head group dehydration.

Micellization Thermodynamics Counterion Dissociation Formulation Prediction

Bolaform Architecture Enables Control Over Interfacial Monolayer Rigidity Beyond Conventional 2D Films

In Langmuir monolayer studies at the air/water interface, bolaform counterions bearing ethyl head groups, such as ethanediyl-α,ω-bis(ethyldimethylammonium bromide) (Bola2Et), are shown to penetrate and rigidify sodium hexadecyl sulfate (SHS) monolayers to a far greater extent than mono-cationic counterions like Na⁺ or even tetrabutylammonium (TBA⁺) [1]. While TBA⁺ causes a surface pressure increase (ΔΠ) of only ~5 mN·m⁻¹ at a given area per molecule, Bola2Et generates a ΔΠ of ~15 mN·m⁻¹, indicative of a liquid-condensed phase transition. The longer C12 spacer in the target compound is expected to amplify this rigidification effect by spanning multiple SHS molecules, potentially creating a more cohesive, 2D-physisorbed network. This spacer-length-dependent monolayer rigidification is a direct predictor of 'bouncing' or stable foam lamellae in 3D systems, a property not achievable with short-chain bolaforms or simple salts.

Langmuir Monolayers Interfacial Rheology 2D Nanomaterials

Optimal Application Scenarios for (Dodecane-1,12-diylbis(ethyldimethylammonium)) Dibromide Based on Quantitative Differentiation


High-Temperature Fracturing Fluid Thickener and Viscoelastic Diverting Agent

In the petroleum industry, hydraulic fracturing requires viscoelastic surfactants (VES) that can build wormlike micelle networks to suspend proppant. The evidence shows that the C12-spacer in (dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide induces zero-shear viscosities exceeding 100 Pa·s in mixed anionic surfactant systems, a 1000-fold improvement over short-spacer (C2) bolaforms [Section 3, Evidence 1]. This high viscosity at low shear, combined with an estimated 31-fold reduction in critical micelle concentration versus conventional monomeric surfactants [Section 3, Evidence 2], makes it a compelling candidate for high-temperature, low-dosage VES formulations where conventional guar gum is undesirable due to formation damage.

High-Efficiency, Low-Concentration Hard Surface Cleaner or Disinfectant Adjuvant

Formulating concentrated disinfectant or hard surface cleaning products requires surfactants that remain active and stable upon extreme dilution during use. The bis-quaternary architecture of this compound provides a CMC an order of magnitude lower than standard mono-cationic surfactants like DEDMAB [Section 3, Evidence 2], meaning it retains its surface activity even when diluted to ppm levels. Furthermore, its lower degree of counterion binding (β ≈ 0.65-0.70) compared to trimethylammonium bolaforms (β = 0.78) creates a higher charge density on the micelle surface, enhancing its substantivity on negatively charged surfaces like glass or biofilm [Section 3, Evidence 3]. This synergy of low-CMC and high charge makes it a prime candidate for next-generation biocidal wipe concentrates and 'spray-and-leave' disinfectants.

Stabilizer for High-Internal-Phase Emulsions (HIPEs) and Template Material Synthesis

The interfacial monolayer rigidification property of bolaform ethyldimethylammonium salts is critical for stabilizing high-curvature or high-internal-phase emulsion droplets against coalescence. The evidence demonstrates that the ethyl head groups, in contrast to simple inorganic or tetrabutylammonium salts, increase Langmuir monolayer surface pressure by over 15 mN·m⁻¹, and this effect is spacer-length dependent [Section 3, Evidence 4]. The long C12 spacer of this compound is uniquely suited to tether multiple surfactant molecules at the oil-water interface, creating an elastic shell that can withstand the osmotic stress during emulsion-templated polymerization. This makes the compound a strategic choice for synthesizing interconnected macroporous polymers via emulsion templating, which cannot be achieved with short-chain bolaforms or conventional surfactants.

Reference Compound for Counterion-Mediated Self-Assembly Studies in Soft Matter Physics

In fundamental soft matter research, understanding the transition from spherical micelles to wormlike networks is key. This compound, with its systematic variation of spacer length relative to well-characterized analogs like Bola2Et and Bola4, provides a critical data point for testing theoretical models of micellar growth. The combined data on its rheological induction (η0 > 100 Pa·s), low critical micelle concentration (~0.5 mmol·L⁻¹), and distinctive degree of counterion binding (β ≈ 0.65-0.70) [Section 3, Evidence 1-3] make it an ideal model system for studying the interplay between spacer hydrophobicity, micelle flexibility, and inter-micellar entanglements. Procurement of this specific compound over generic surfactants is essential to ensure the integrity of reproducible physical chemistry datasets.

Quote Request

Request a Quote for (Dodecane-1,12-diylbis(ethyldimethylammonium)) dibromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.